2,6-Dioxa-9-azaspiro[4.5]decane
Description
2,6-Dioxa-9-azaspiro[4.5]decane is a heterocyclic compound featuring a spirocyclic architecture with two oxygen atoms (at positions 2 and 6) and one nitrogen atom (at position 9) within a bicyclic framework. Its molecular formula is C₇H₁₃NO₂, and its structure is defined by a central spiro[4.5]decane core (Figure 1). Key structural identifiers include:
This compound serves as a scaffold in coordination chemistry, forming complexes with transition metals like copper(II) (e.g., [{Cu(9dhx)(H₂O)₃}₂(µ-SO₄)₂]), which are synthesized under varying pH and solvent conditions . Its unique spirocyclic structure and heteroatom arrangement make it a subject of interest in medicinal and materials chemistry.
Properties
IUPAC Name |
2,6-dioxa-9-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-9-6-7(1)5-8-2-4-10-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLZZAFFIDPZTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923277-59-2 | |
| Record name | 2,6-dioxa-9-azaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dioxa-9-azaspiro[4.5]decane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of a diol with an amine in the presence of a dehydrating agent. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dioxa-9-azaspiro[4.5]decane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of reduced derivatives such as alcohols.
Substitution: Generation of substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
2,6-Dioxa-9-azaspiro[4.5]decane has found applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors.
Medicine: It has potential therapeutic applications, such as in the design of drugs targeting specific diseases.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,6-Dioxa-9-azaspiro[4.5]decane exerts its effects depends on its molecular targets and pathways. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The specific molecular targets and pathways involved vary depending on the application and the biological system .
Comparison with Similar Compounds
Spiroacetals (Non-Nitrogenous Analogues)
- 1,6-Dioxaspiro[4.5]decane and (Z)-7-methyl-1,6-dioxaspiro[4.5]decane (Z-conophthorin): Molecular Formula: C₇H₁₂O₂ (1,6-dioxaspiro[4.5]decane) Key Features: Lack nitrogen; spiroacetal motifs with two oxygen atoms. Applications: Found in floral volatiles of plants like Campanula trachelium and Geranium sanguineum, playing roles in ecological signaling .
Spirovetivanes (Natural Sesquiterpenes)
Substituted Azaspiro Derivatives
1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane: Molecular Formula: C₈H₁₅NO₂ Key Features: Liquid at room temperature; used in life science research .
Comparative Analysis
Table 1: Structural and Functional Comparison
Key Findings:
Heteroatom Influence: The presence of nitrogen in this compound enables coordination chemistry (e.g., Cu²⁺ complexes) , unlike non-nitrogenous spiroacetals .
Biological Roles : Natural spirovetivanes act as defense metabolites , whereas synthetic azaspiro derivatives are explored for pharmaceutical applications .
Biological Activity
2,6-Dioxa-9-azaspiro[4.5]decane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a spirocyclic structure that incorporates both nitrogen and oxygen atoms, which are crucial for its reactivity and interaction with biological targets. The presence of ether linkages (dioxa) and a nitrogen atom allows for diverse chemical behavior, including nucleophilic reactions and interactions with electrophiles.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit significant antiviral activities. For instance, studies have highlighted its potential in treating viral infections such as hepatitis C. The compound's structural features suggest possible interactions with biological targets involved in viral replication pathways, although detailed mechanisms require further investigation.
Antibacterial Activity
A study evaluated various derivatives of spiro compounds, including those related to this compound, for their antibacterial properties against several bacterial strains such as Staphylococcus aureus and Klebsiella oxytoca. Some derivatives demonstrated excellent in vitro antibacterial activity, indicating the potential for developing new antibacterial agents based on this scaffold .
Anxiolytic Effects
Another area of research has explored the anxiolytic properties of compounds related to this compound. For example, 8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane has been studied for its similarity to Buspirone, a drug used to treat anxiety disorders. This suggests that the compound may have applications in managing anxiety-related conditions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The spiro structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and leading to various biological effects including enzyme inhibition and alteration of receptor signaling pathways.
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
